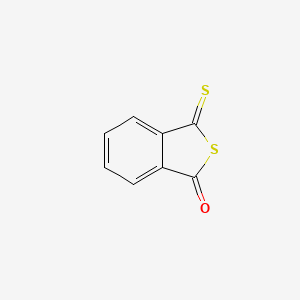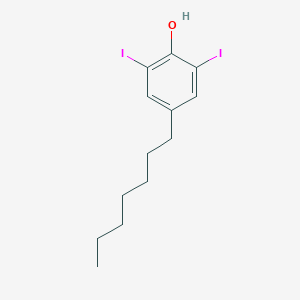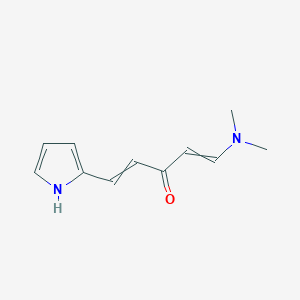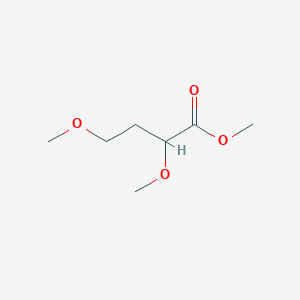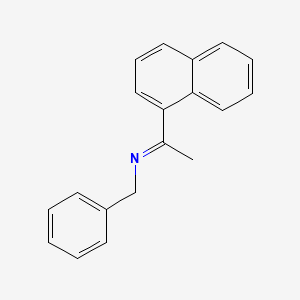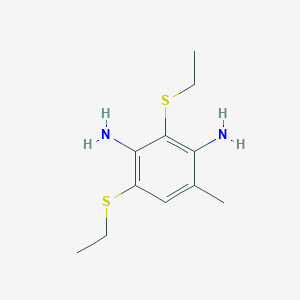
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine is an organic compound with a complex structure that includes a benzene ring substituted with ethylsulfanyl groups and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine typically involves the introduction of ethylsulfanyl groups to a benzene ring followed by the addition of amine groups. One common method involves the reaction of 2,4-dichloro-6-methylbenzene with ethylthiol in the presence of a base to form 2,4-bis(ethylsulfanyl)-6-methylbenzene. This intermediate is then reacted with ammonia or an amine source to introduce the diamine functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylsulfanylated benzene derivatives.
Substitution: Substituted benzene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine involves its interaction with molecular targets through its functional groups. The ethylsulfanyl groups can participate in redox reactions, while the amine groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylbenzene-1,3-diamine: Lacks the ethylsulfanyl groups, resulting in different chemical properties and reactivity.
2,4-Bis(methylsulfanyl)-6-methylbenzene-1,3-diamine: Contains methylsulfanyl groups instead of ethylsulfanyl, leading to variations in steric and electronic effects.
2,4-Bis(ethylsulfanyl)-benzene-1,3-diamine: Lacks the methyl group, affecting its overall structure and reactivity.
Uniqueness
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine is unique due to the presence of both ethylsulfanyl and methyl groups on the benzene ring, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.
Propiedades
Número CAS |
119361-11-4 |
|---|---|
Fórmula molecular |
C11H18N2S2 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
2,4-bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2S2/c1-4-14-8-6-7(3)9(12)11(10(8)13)15-5-2/h6H,4-5,12-13H2,1-3H3 |
Clave InChI |
MSRYWPZMKNTNMA-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C(=C(C(=C1)C)N)SCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)
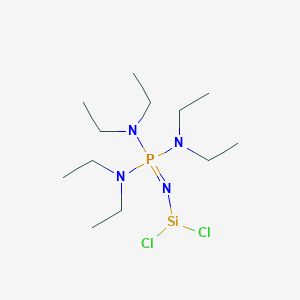
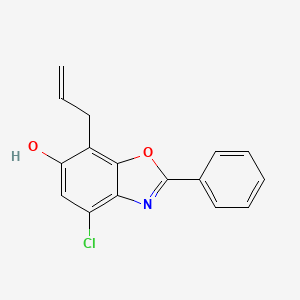
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

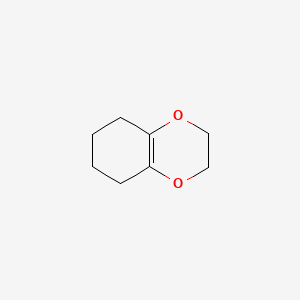

![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)

